molecular formula C11H11N5 B043363 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine CAS No. 78411-56-0

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine

Cat. No. B043363
CAS RN: 78411-56-0
M. Wt: 213.24 g/mol
InChI Key: LDBGZSRZUHNKMJ-UHFFFAOYSA-N
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Description

“3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine” is a derivative of quinoxaline . It is related to 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a food-derived carcinogen found in high-temperature-cooked fish and meats . It is also related to 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline, which is known to be mutagenic .


Synthesis Analysis

The synthesis of “3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine” has been reported in the literature. It can be prepared from 4-fluoro-o-phenylenediamine . The 3,7-dimethyl isomer may be obtained as a minor by-product .


Molecular Structure Analysis

The molecular structure of “3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine” is related to that of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) . The presence of the imidazole ring and the 2-amino group in the molecule seems to be important for its mutagenicity .

Scientific Research Applications

Food Chemistry and Carcinogenicity Studies

MeIQx is a well-known mutagenic compound found in cooked beef and other high-temperature-cooked meats and fish . It is a product of the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the cooking process . Research into MeIQx’s formation, prevalence in food items, and its metabolic activation pathways are crucial for understanding its role in diet-related carcinogenesis.

Mutagenesis and Genotoxicity Analysis

As a potent mutagen, MeIQx is used to study DNA damage and the mechanisms of mutation induction . It has been shown to cause base substitutions and frame shifts in genetic material, making it a valuable tool for genotoxicity testing in vitro and in vivo .

Enzymatic Activation and Metabolism

MeIQx undergoes metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, and N-acetyltransferase 2, which convert it into DNA-reactive metabolites . This process is significant for pharmacology and toxicology research, as it helps in understanding how procarcinogens are activated within the body.

Chemical Synthesis and Derivative Production

The synthesis of MeIQx and its derivatives is an area of interest in organic chemistry. Researchers explore various synthetic routes and modifications to produce new compounds with potential biological activities or to study structure-activity relationships .

Environmental Carcinogenesis

MeIQx serves as a model compound for studying environmental carcinogenesis. Its presence in cooked foods and the potential for human exposure through diet makes it relevant for assessing environmental risk factors for cancer .

Analytical Chemistry and Detection Methods

Developing sensitive and accurate methods for detecting MeIQx in food samples is crucial for food safety and regulatory purposes. Analytical chemists work on refining techniques such as high-performance liquid chromatography and mass spectrometry to quantify MeIQx levels in complex matrices .

Safety And Hazards

“3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine” is related to MeIQx, which is a known mutagen and carcinogen . Therefore, it is likely to pose similar safety and health hazards.

properties

IUPAC Name

3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-9-7(14-6)3-4-8-10(9)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBGZSRZUHNKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=CC3=C2N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229066
Record name 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine

CAS RN

78411-56-0
Record name 8-Demethyl-7-methyl meiqx
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078411560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-DEMETHYL-7-METHYL MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13I52Q7651
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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